- Cerium(III) bromate as a new reagent in oxidation of organic compounds, Synthetic Communications, 2003, 33(11), 1845-1854

Cas no 96-22-0 (3-Pentanone)

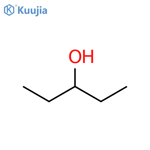

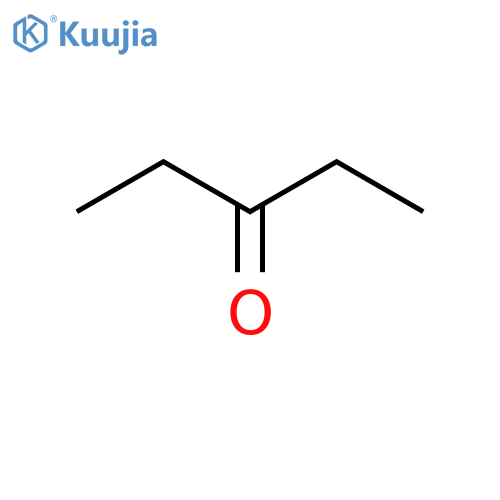

3-Pentanone structure

Produktname:3-Pentanone

3-Pentanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Pentanone

- Diethyl ketone

- (C2H5)2CO

- 1,3-Dimethylacetone

- 3-Oxopentane

- 3-Pentanon

- DEK

- Diathylketon

- Diethylcetone

- diethylcetone(french)

- 3-Pentanoneneat

- 2-Butanol,4,4-dimethoxy-2-methyl

- 3-hydroxy-3-methylbutana

- 3-hydroxy-isovaleraldehyd dimethyl acetale

- 3-hydroxy-isovaleraldehyde dimethyl acetal

- 3-PENTANOL

- 4,4-Dimethoxy-2-methyl-2-butanol

- DIETHYL KETONE (3-PENTANONE)

- DIETHYL KETONE FOR SYNTHESIS

- dimethyl acetal of 3-hydroxyisovaleric aldehyde

- dimethylacetone

- ethyl ketone

- PENTANONE (3-) (AKA DEK)

- Propione

- Metacetone

- Methacetone

- NSC 8653

- ZED 2EK

- 3-Pentanone,98%

-

- MDL: MFCD00009320

- Inchi: 1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3

- InChI-Schlüssel: FDPIMTJIUBPUKL-UHFFFAOYSA-N

- Lächelt: O=C(CC)CC

- BRN: 635749

Berechnete Eigenschaften

- Genaue Masse: 86.07320

- Monoisotopenmasse: 86.073

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 6

- Anzahl drehbarer Bindungen: 2

- Komplexität: 41.9

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 17.1A^2

- XLogP3: 0.9

- Molekulargewicht: 86.13

- Oberflächenladung: 0

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Farblose Flüssigkeit mit Acetongeruch. [1]

- Dichte: 0.813 g/mL at 25 °C(lit.)

- Schmelzpunkt: −42 °C (lit.)

- Siedepunkt: 102°C(lit.)

- Flammpunkt: Fahrenheit: 44.6° f

Celsius: 7° c - Brechungsindex: n20/D 1.392(lit.)

- PH: 6.2 (50g/l, H2O, 20℃)

- Löslichkeit: water: slightly soluble

- Wasserteilungskoeffizient: 50 g/L (20 ºC)

- Stabilität/Haltbarkeit: Stable. Highly flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, reducing agents, strong oxidizing agents.

- PSA: 17.07000

- LogP: 1.37550

- Brechungsindex: Index of refraction: 1.3905 at 25 °C/D

- Geruch: Acetone odor

- Löslichkeit: It is slightly soluble in water, miscible in ethanol, diethyl ether, and soluble in acetone. [15]

- Dampfdruck: 20 mmHg ( 28 °C)

28.1 mmHg ( 20 °C) - Relative Polarität: 0.265

- Merck: 3121

- FEMA: 2691

3-Pentanone Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H225,H335,H336

- Warnhinweis: P210,P261

- Transportnummer gefährlicher Stoffe:UN 1156 3/PG 2

- WGK Deutschland:1

- Code der Gefahrenkategorie: 11-37-66-67

- Sicherheitshinweise: S9-S16-S25-S33

- RTECS:SA8050000

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:3

- PackingGroup:II

- Explosionsgrenze:1.6-7.7%(V)

- Risikophrasen:R11; R37; R66; R67

- TSCA:Yes

- Sicherheitsbegriff:3

- Toxizität:LD50 orally in rats: 2.1 g/kg, Smyth et al., Arch. Ind. Hyg. Occup. Med. 10, 61 (1954)

- Verpackungsgruppe:II

- Lagerzustand:room temp

3-Pentanone Zolldaten

- HS-CODE:2914190090

- Zolldaten:

China Zollkodex:

2914190090Übersicht:

291419090 Andere azyklische Ketone ohne andere sauerstoffhaltige Gruppen.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

Zusammenfassung:

291419090 andere acyclische Ketone ohne andere Sauerstofffunktion. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

3-Pentanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | P273600-50g |

3-Pentanone |

96-22-0 | 50g |

$80.00 | 2023-05-17 | ||

| Enamine | EN300-20108-10.0g |

pentan-3-one |

96-22-0 | 95% | 10.0g |

$32.0 | 2023-07-09 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0720559435-100ml |

3-Pentanone |

96-22-0 | 98% | 100ml |

¥ 89.1 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0061-25ML |

3-Pentanone |

96-22-0 | >98.0%(GC) | 25ml |

¥190.00 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815624-1L |

3-Pentanone |

96-22-0 | for HPLC,≥98%(GC) | 1L |

¥1,099.00 | 2022-10-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15297-500ml |

3-Pentanone, 99% |

96-22-0 | 99% | 500ml |

¥699.00 | 2023-03-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815624-2.5L |

3-Pentanone |

96-22-0 | for HPLC,≥98%(GC) | 2.5L |

¥2,026.00 | 2022-10-10 | |

| Life Chemicals | F0001-2290-1g |

3-Pentanone |

96-22-0 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 345121-1L |

3-Pentanone |

96-22-0 | ≥99% | 1L |

¥1028.1 | 2022-02-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P103792-25ml |

3-Pentanone |

96-22-0 | 98% | 25ml |

¥31.90 | 2023-09-01 |

3-Pentanone Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: 2135863-90-8 Solvents: Water ; 5 min, 80 °C

Referenz

- Mononuclear ruthenium and osmium complexes with a bicyclic guanidinate ligand: synthesis and catalytic behavior in olefin isomerization processes, European Journal of Inorganic Chemistry, 2017, 2017(35), 4138-4146

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: [N′-(4-Bromophenyl)-N,N′′-bis(1-methylethyl)guanidinato-κN,κN′′]chloro[(1,2,3,4,… Solvents: Tetrahydrofuran ; 20 min, 80 °C

Referenz

- Ruthenium(II) Arene Complexes with Asymmetrical Guanidinate Ligands: Synthesis, Characterization, and Application in the Base-Free Catalytic Isomerization of Allylic Alcohols, Organometallics, 2012, 31(23), 8301-8311

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Tetrahydrofuran

Referenz

- 1,5-dihydro-3H-2,4-benzodioxepine as a novel carbonyl protecting group, Tetrahedron Letters, 1989, 30(31), 4165-8

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Silica , Periodic acid Catalysts: Potassium bromide Solvents: Chloroform , Water ; 6 h, rt

Referenz

- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Cesium carbonate , Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ; 15 min, 75 °C

Referenz

- Bis(allyl)-Ruthenium(IV) Complexes as Highly Efficient Catalysts for the Redox Isomerization of Allylic Alcohols into Carbonyl Compounds in Organic and Aqueous Media: Scope, Limitations, and Theoretical Analysis of the Mechanism, Journal of the American Chemical Society, 2006, 128(4), 1360-1370

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,3,4,5-η)-3-[[bis(1-methylethyl)amino][(diphenylphosphino-κP)imino]methy… Solvents: Tetrahydrofuran ; 20 min, 80 °C

Referenz

- Tethered η5-Oxocyclohexadienyl Piano-Stool Ruthenium(II) Complexes: A New Class of Catalysts?, Organometallics, 2014, 33(22), 6294-6297

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Ruthenium(1+), (η6-benzene)dichloro(1-methyl-3,5-diaza-1-azonia-7-phosphatricycl… Solvents: Tetrahydrofuran ; 45 min, 75 °C

Referenz

- Catalytic isomerization of allylic alcohols promoted by complexes [RuCl2(η6-arene)(PTA-Me)] under homogeneous conditions and supported on Montmorillonite K-10, Journal of Molecular Catalysis A: Chemical, 2013, 366, 390-399

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Osmium(1+), bis(acetonitrile)[(1,2,3,4,5-η)-1-[2-(methylamino-κN)ethyl]-2,4-cycl… Solvents: THF-d8 ; 92 min, 60 °C

Referenz

- Redox Isomerization of Allylic Alcohols Catalyzed by Osmium and Ruthenium Complexes Containing a Cyclopentadienyl Ligand with a Pendant Amine or Phosphoramidite Group: X-ray Structure of an η3-1-Hydroxyallyl-Metal-Hydride Intermediate, Organometallics, 2010, 29(9), 2166-2175

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Cesium carbonate , Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 15 min, 75 °C

Referenz

- Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV): a highly efficient catalyst for the isomerization of allylic alcohols into carbonyl compounds in organic and aqueous media, Chemical Communications (Cambridge, 2004, (2), 232-233

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1-[[(1,1-dimethylethyl)thio]methyl]-2-(di… Solvents: Isopropanol ; 45 h, rt

Referenz

- Catalytic redox isomerization of allylic alcohols with rhodium and iridium complexes with ferrocene phosphine-thioether ligands, Journal of Molecular Catalysis A: Chemical, 2017, 426, 376-380

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Cesium carbonate , Ruthenium, dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][(phosphin… Solvents: Heptane , Water ; rt; 30 min, 75 °C

Referenz

- Water-soluble ruthenium(II) catalysts [RuCl2(η6-arene){P(CH2OH)3}] for isomerization of allylic alcohols and alkyne hydration, Dalton Transactions, 2004, (21), 3635-3641

Synthetic Routes 18

3-Pentanone Raw materials

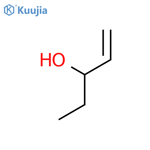

- 3-Pentanol

- 1-penten-3-ol

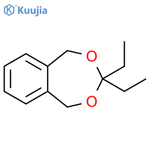

- 2,4-Benzodioxepin, 3,3-diethyl-1,5-dihydro-

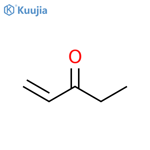

- 1-Penten-3-one (contains 0.1% BHT stabiliser)

3-Pentanone Preparation Products

3-Pentanone Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:96-22-0)3-Pentanone

Bestellnummer:sfd11828

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36

Preis ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:96-22-0)

Bestellnummer:SFD264

Bestandsstatus:in Stock

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:01

Preis ($):

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:96-22-0)

Bestellnummer:SDF260

Bestandsstatus:in Stock

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 14:57

Preis ($):

3-Pentanone Verwandte Literatur

-

1. Kinetics and pressure dependence of the decomposition of the propionyl radicalJ. A. Kerr,A. C. Lloyd Trans. Faraday Soc. 1967 63 2480

-

Adam M. Scheer,Oliver Welz,Judit Zádor,David L. Osborn,Craig A. Taatjes Phys. Chem. Chem. Phys. 2014 16 13027

-

Yingying Guo,Hong Zeng,Hang Song,Shun Yao Mol. Syst. Des. Eng. 2020 5 1524

-

4. Substrate and solvent hydrogen isotope effects in the pyridine- and 2,6-lutidine-catalysed iodination of diethyl ketone (pentan-3-one)J. P. Calmon,M. Calmon,V. Gold J. Chem. Soc. B 1969 659

-

Ruth A. M. Robertson,Andrew D. Poole,Marc J. Payne,David J. Cole-Hamilton β-ketophosphine and related complexes of rhodium. Ruth A. M. Robertson Andrew D. Poole Marc J. Payne David J. Cole-Hamilton Chem. Commun. 2001 47

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton

- Lösungsmittel und organische Chemikalien Organische Lösungsmittel

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

96-22-0 (3-Pentanone) Verwandte Produkte

- 593-08-8(2-Tridecanone)

- 110-13-4(hexane-2,5-dione)

- 111-13-7(2-Octanone)

- 693-54-9(Decan-2-one)

- 502-49-8(Cyclooctanone)

- 502-72-7(Cyclopentadecanone)

- 112-12-9(2-Undecanone)

- 502-56-7(5-Nonanone)

- 1361692-38-7(3-(3,4-Dichlorophenyl)picolinonitrile)

- 1807075-44-0(2-Cyano-4-(difluoromethyl)-3-hydroxypyridine-5-sulfonyl chloride)

Empfohlene Lieferanten

atkchemica

(CAS:96-22-0)3-Pentanone

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-22-0)3-Pentanone

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung